![molecular formula C8H8BrNO2 B1453084 Methyl 2-(5-bromopyridin-2-YL)acetate CAS No. 917023-06-4](/img/structure/B1453084.png)
Methyl 2-(5-bromopyridin-2-YL)acetate
Overview
Description
“Methyl 2-(5-bromopyridin-2-YL)acetate” is a chemical compound with the CAS Number: 917023-06-4 . It has a molecular weight of 230.06 . The IUPAC name for this compound is methyl (5-bromo-2-pyridinyl)acetate . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-(5-bromopyridin-2-YL)acetate” is1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-(5-bromopyridin-2-YL)acetate” appears as a white to yellow to brown solid or liquid . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.11 , indicating its lipophilicity. Its water solubility is 1.15 mg/ml .Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl 2-(5-bromopyridin-2-YL)acetate is a versatile intermediate in the synthesis of various bioactive compounds. Its pyridine moiety is a crucial building block in pharmaceuticals, agrochemicals, and functional materials . The bromine atom in the compound acts as a reactive site for further functionalization, allowing for the creation of complex molecules with potential biological activities.
Antibacterial Agents
Recent studies have utilized Methyl 2-(5-bromopyridin-2-YL)acetate for the synthesis of bis-indole alkaloids inspired by marine natural products . These compounds have shown promising antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus, highlighting the compound’s role in developing new antibacterial agents.
Safety and Hazards
“Methyl 2-(5-bromopyridin-2-YL)acetate” is associated with hazard statements H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with it are P261-P305+P351+P338 , suggesting measures to prevent or respond to exposure.
properties
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAATLPQSKGUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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